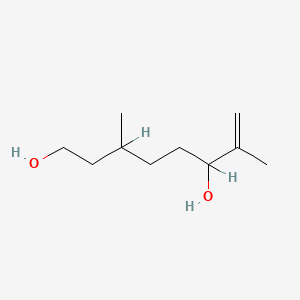

3,7-Dimethyloct-7-ene-1,6-diol

Description

Contextualization within the Monoterpenoid Diol Class

3,7-Dimethyloct-7-ene-1,6-diol belongs to the class of monoterpenoid diols. Monoterpenoids are a large family of natural products derived from two isoprene (B109036) units, resulting in a C10 skeleton. journals.ac.za The "diol" designation indicates the presence of two hydroxyl groups. This compound is an acyclic monoterpenoid, meaning its carbon skeleton does not form a ring structure.

The compound is often found in nature as a derivative of other well-known monoterpenes. For instance, it is considered a derivative of linalool (B1675412). mdpi.com Research has shown that this compound, along with other polyols, is present in both free and glycosidically bound forms in grapes, such as those of the Vitis vinifera L. cvs. Morio Muscat and Muscat Ottonel. researchgate.net Its presence has also been noted in the grapes and wines of cultivars like Blauer Muskateller, Schonburger, Morio Muscat, and Sieger. journals.ac.zascispace.com The formation of this diol can occur through the biotransformation of other monoterpenes. researchgate.net For example, studies have investigated its formation from linalool through microbial activity. researchgate.net

Academic Significance and Emerging Research Trajectories for this compound

The academic and industrial interest in this compound stems primarily from its role as a chiral building block and a precursor in the synthesis of valuable aroma compounds. A significant application is its use in the production of rose oxide, a highly sought-after fragrance component found in rose and geranium oils. google.com Patented processes describe the conversion of this compound, either individually or in mixtures with its isomer 3,7-dimethyl-oct-5-en-1,7-diol, into rose oxide through acid-catalyzed cyclization. google.com

Emerging research trajectories are focused on several key areas:

Stereoselective Synthesis: The molecule possesses chiral centers, making the stereoselective synthesis of its various enantiomers a significant area of research. The specific stereochemistry of the diol is crucial as it influences the sensory properties of the final products, such as rose oxide. Researchers have developed synthetic routes to obtain specific enantiomers, which are then used as reference compounds for enantioselective analysis in natural products like grapes. researchgate.net

Biotransformation Studies: There is growing interest in using microorganisms to perform stereoselective transformations of readily available monoterpenes into more valuable compounds like this compound. The biotransformation of linalool by fungi such as Botrytis cinerea is a subject of study, providing insights into the metabolic pathways of monoterpenes in nature and offering potential green chemistry routes for production. researchgate.net

Natural Product Chemistry: The identification and quantification of this compound in various natural sources, particularly in grapes and wine, remain an active field of research. journals.ac.zascispace.com These studies help to understand the chemical basis of the aroma profiles of different wine varieties and how factors like grape cultivar and fermentation processes influence the final composition of these important volatile compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-7-ene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8(2)10(12)5-4-9(3)6-7-11/h9-12H,1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNJNAUJFVQJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(=C)C)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865054 | |

| Record name | 7-Octene-1,6-diol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22460-95-3 | |

| Record name | 3,7-Dimethyl-7-octene-1,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22460-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octene-1,6-diol, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022460953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octene-1,6-diol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octene-1,6-diol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-7-ene-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic and Kinetic Investigations of 3,7 Dimethyloct 7 Ene 1,6 Diol Formation and Reactions

Detailed Reaction Mechanisms of 3,7-Dimethyloct-7-ene-1,6-diol Synthesis

The synthesis of this compound is prominently achieved through the photochemical oxidation of citronellol (B86348), a widely available monoterpenoid alcohol. google.comchemsrc.com The core of this transformation is a photosensitized ene reaction involving singlet oxygen (¹O₂).

The process begins with a photosensitizer (e.g., Rose Bengal) which, upon irradiation with light, absorbs energy and transfers it to ground-state triplet oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂). This electrophilic species then reacts with citronellol at the trisubstituted double bond.

The reaction proceeds via a concerted ene reaction mechanism. In this pathway, the singlet oxygen attacks the double bond, with the simultaneous abstraction of an allylic hydrogen atom from the C7 methyl group. This forms an allylic hydroperoxide intermediate, 7-hydroperoxy-3,7-dimethyloct-6-en-1-ol. A subsequent reduction step is required to convert the hydroperoxide group (-OOH) into a hydroxyl group (-OH). This reduction is typically carried out using a mild reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) or triphenylphosphine (B44618) (PPh₃), to yield the final product, this compound. google.com This synthesis route is notable because the position of the double bond shifts in the final product.

An alternative, though less direct, conceptual approach involves the hydration of a related unsaturated aldehyde. For instance, acid-catalyzed hydration of 3,7-dimethyloct-7-enal (B86501) can yield a diol, although this specific reaction typically leads to 3,7-dimethyloct-7-ene-1,8-diol. The synthesis of 3,7-dimethyloct-6-ene-1,3-diol has been accomplished through Rh(II)-catalyzed cyclization followed by a Tamao-Fleming oxidation, a method that highlights the diverse strategies available for creating substituted diol structures. thieme-connect.de

Mechanistic Pathways of Oxidative Transformations in Related Monoterpenoid Diols

The structural features of this compound—namely, secondary and tertiary alcohol groups and a terminal double bond—make it susceptible to various oxidative transformations, similar to other monoterpenoid diols. These reactions can be mediated by chemical reagents or enzymatic systems.

Enzymatic Oxidation: In biological systems, monoterpenols and their diol derivatives undergo extensive oxidative metabolism. nih.gov Enzymes, particularly cytochrome P450 monooxygenases, are key players. The oxidation commonly targets allylic carbon atoms. For instance, in the metabolism of linalool (B1675412), oxidation occurs at the C8 position to form 8-hydroxy-linalool. nih.gov In other cases, such as the biotransformation of limonene (B3431351) by various microorganisms, oxidative pathways include the epoxidation of a double bond, followed by the hydrolytic opening of the epoxide ring by an epoxide hydrolase to form a vicinal diol (e.g., limonene-1,2-diol). mdpi.com Further oxidation can convert primary or secondary alcohol groups into aldehydes and then carboxylic acids, a sequential process catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. mdpi.com

Chemical Oxidation: In atmospheric or laboratory settings, monoterpenoid diols are subject to oxidation by powerful oxidizing agents like the hydroxyl radical (•OH). The reaction of •OH with saturated alcohols or diols typically proceeds via hydrogen abstraction from a C-H bond. The position of the abstraction is dictated by the stability of the resulting alkyl radical, favoring tertiary > secondary > primary carbons.

For terpenoid 1,2-diols like pinanediol, the reaction with •OH in an aqueous phase initiates with H-abstraction, predominantly from a tertiary C-H bond. acs.org The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical (RO₂•). This peroxy radical can then undergo several transformations, including self-reaction via the Russell mechanism to yield a ketone and an alcohol, or conversion to an alkoxy radical (RO•). acs.org This alkoxy radical is a critical intermediate that can undergo further reactions, such as β-scission, where the molecule fragments, leading to the formation of smaller, more highly oxidized products like carboxylic acids. acs.org The presence of a double bond, as in this compound, provides an additional reaction site for electrophilic addition by oxidants like •OH or ozone.

The table below summarizes common oxidative transformations observed in monoterpenoids related to this compound.

Table 1: Mechanistic Pathways of Oxidative Transformations in Monoterpenoids

| Transformation Type | Reagent/Enzyme | Intermediate(s) | Final Product(s) | Reference |

|---|---|---|---|---|

| Allylic Hydroxylation | Cytochrome P450 | - | Allylic Alcohol | nih.gov |

| Epoxidation/Hydrolysis | Monooxygenase, Epoxide Hydrolase | Epoxide | Vicinal Diol | mdpi.com |

| Alcohol Oxidation | Alcohol/Aldehyde Dehydrogenase | Aldehyde | Carboxylic Acid | mdpi.com |

| Radical Oxidation | Hydroxyl Radical (•OH) | Alkoxy Radical (RO•) | Ketones, Carboxylic Acids | acs.org |

Kinetic Studies of Formation and Degradation Processes

The rate of reaction is quantified by the second-order rate constant (kOH). Research on the aqueous oxidation of terpenoic 1,2-diols by •OH has determined these constants for several compounds. acs.org These reactions are typically very fast, with rate constants on the order of 10⁹ M⁻¹s⁻¹, indicating that they are significant sinks for these molecules in atmospheric aqueous phases like clouds and fog. acs.org

The table below presents kinetic data for the reaction of •OH with related terpenoid alcohols and diols.

Table 2: Rate Constants for the Aqueous Oxidation of Terpenoid Alcohols and Diols by •OH

| Compound | Rate Constant (kOH) (M⁻¹s⁻¹) | Technique | Reference |

|---|---|---|---|

| Pinanediol | (3.4 ± 0.3) x 10⁹ | Competition Kinetics | acs.org |

| Camphanediol | (3.1 ± 0.3) x 10⁹ | Competition Kinetics | acs.org |

| Terpineol | (5.5 ± 0.6) x 10⁹ | Competition Kinetics | acs.org |

| Borneol | (3.0 ± 0.2) x 10⁹ | Competition Kinetics | acs.org |

Transition State Analysis in Stereoselective Reactions

Stereoselectivity in the synthesis and reaction of complex molecules like this compound is determined by the relative energy of the transition states leading to different stereoisomers. Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), is a powerful tool for understanding and predicting the stereochemical outcome of a reaction. rsc.orgumich.edu

For a reaction to be stereoselective, the energy barrier to reach the transition state for one stereoisomeric product must be lower than the energy barriers for the others. This energy difference dictates the ratio of products formed.

In the context of monoterpenoid chemistry, transition state analysis is crucial for explaining the outcomes of:

Enzymatic Reactions: The active site of an enzyme acts as a chiral environment that preferentially stabilizes the transition state leading to a single enantiomer or diastereomer. The specific interactions (e.g., hydrogen bonding, van der Waals forces) between the substrate and the enzyme's active site lower the activation energy for one specific reaction pathway.

Asymmetric Catalysis: In reactions like the carbonyl-ene cyclization of citronellal, chiral catalysts can create a diastereomeric relationship with the substrate's transition states. rsc.org DFT calculations can model these transition states, revealing that the preference for cis or trans products can depend on whether the mechanism is concerted or stepwise, as these pathways involve geometrically and energetically distinct transition states. rsc.org

Organocatalyzed Reactions: In amine-catalyzed aldol (B89426) reactions, for example, the formation of syn or anti products is rationalized by analyzing the proposed chair-like or boat-like transition states. caltech.edu Computational models can calculate the energies of these transition states, often assuming a late, solvated transition state structure, to predict the observed stereoselectivity. caltech.edu

The general approach involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. This structure is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. umich.edu By comparing the calculated free energies (ΔG‡) of the competing transition states, a theoretical product ratio can be determined, providing deep mechanistic insight into why a particular stereoisomer is favored.

Elucidation of Stereochemical Outcomes and Enantiomeric Purity of 3,7 Dimethyloct 7 Ene 1,6 Diol and Its Analogs

Methodologies for Stereoisomer Differentiation

A suite of sophisticated analytical methods is available for the differentiation of stereoisomers of 3,7-Dimethyloct-7-ene-1,6-diol and its analogs. These techniques exploit the subtle differences in the physical and chemical properties of enantiomers and diastereomers.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile chiral compounds. This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

In the analysis of monoterpene polyols, such as analogs of this compound, enantioselective multidimensional GC-MS has been successfully employed. For instance, the enantiomeric ratios of various free and glycosidically bound monoterpene polyols in grape musts have been determined using this technique. researchgate.net A closely related compound, 3,7-dimethylocta-1,7-dien-3,6-diol, was analyzed, and its enantiomeric distribution was established, demonstrating the applicability of this method to similar structures. researchgate.net The specific identity of each enantiomer can be assigned based on the elution order from the chiral column, often by comparison with synthesized reference compounds of known stereochemistry. researchgate.net

Table 1: Illustrative Enantiomeric Distribution of an Analogous Monoterpene Diol Determined by Enantioselective GC-MS

| Compound | Stereoisomer | Enantiomeric Excess (e.g., in a natural source) |

| 3,7-dimethylocta-1,7-dien-3,6-diol | (3S,6S)-(-) | 78.2 - 86.5% |

| (3S,6R)-(+) | 13.5 - 21.8% |

This data is for an analogous compound and serves to illustrate the type of information obtained from this technique.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms within a molecule. By detecting through-space correlations between protons, the relative stereochemistry of chiral centers can be determined.

For acyclic diols, determining the relative configuration of 1,3-diols can be achieved by comparing the OH chemical shifts for OH/OH and OH/OD isotopomers. nih.gov While direct NOESY data for this compound is not detailed in the provided context, the general principle involves irradiating a specific proton and observing which other protons show an enhanced signal. For example, in a syn diastereomer, protons on the same face of the carbon backbone will show a NOESY correlation, whereas in an anti diastereomer, such a correlation will be absent or weaker. Derivatization of the diol with a chiral derivatizing agent to form diastereomers can also aid in resolving signals in the NMR spectrum, making the interpretation of spatial correlations more straightforward. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. phenomenex.comphenomenex.com Similar to enantioselective GC, it employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a broad range of chiral compounds, including diols. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times. The choice of mobile phase is crucial for achieving optimal separation. nih.gov For monoterpenes, reversed-phase HPLC with on-line optical rotatory dispersion detection has been used to separate and determine the configuration of enantiomers. researchgate.net

Table 2: General Parameters for Chiral HPLC Separation of Diols

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |

| Detection | UV-Vis, Refractive Index, or Chiroptical (e.g., Circular Dichroism) |

| Key Metrics | Separation factor (α), Resolution (Rs) |

Optical rotation is a fundamental property of chiral molecules that rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). The enantiomeric purity of a sample can be assessed by measuring its specific rotation and comparing it to the specific rotation of the pure enantiomer.

Control of Stereoselectivity in Chemical Transformations

The control of stereoselectivity in the synthesis of this compound is paramount for obtaining specific stereoisomers. This is typically achieved through asymmetric synthesis, which employs chiral catalysts, reagents, or starting materials to favor the formation of one stereoisomer over others.

The stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol serves as a relevant example of how such control can be exerted. researchgate.net Such syntheses often involve multiple steps where the stereochemistry at each new chiral center is carefully controlled. Lipase-mediated kinetic resolution is another powerful strategy for obtaining enantiomerically enriched terpenoids. mdpi.com This enzymatic approach takes advantage of the different reaction rates of enantiomers with an enzyme to separate them. mdpi.com For the synthesis of 1,3-diols, asymmetric aldol (B89426) reactions followed by stereoselective reduction are common strategies to achieve high enantiomeric purity. researchgate.net

Influence of Enantiomeric Purity on Subsequent Chemical Reactions

The enantiomeric purity of a chiral molecule like this compound can significantly influence the outcome of subsequent chemical reactions. When a chiral, enantiomerically pure reactant is used in a synthesis, it can direct the stereochemistry of newly formed chiral centers in the product, a concept known as substrate-controlled stereoselectivity.

The biological activities of chiral compounds are highly dependent on their optical purity. nih.gov Therefore, the enantiomeric purity of this compound would be critical if it were to be used as a precursor in the synthesis of biologically active molecules. In enzymatic reactions, which are inherently stereospecific, the enantiomeric purity of the substrate is crucial for the efficiency and selectivity of the transformation. acs.org For instance, if this compound were a substrate for an enzyme, one enantiomer might be rapidly converted while the other reacts slowly or not at all. This differential reactivity is the basis for enzymatic kinetic resolutions. mdpi.com

Computational and Theoretical Perspectives on 3,7 Dimethyloct 7 Ene 1,6 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Insights and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, preferred geometries, and potential reaction pathways of organic molecules. For 3,7-Dimethyloct-7-ene-1,6-diol, DFT calculations could provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of its most stable conformations. These calculations would also reveal the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its reactivity.

While direct DFT studies on this compound are sparse, research on similar terpene alcohols like nerol (B1678202) demonstrates the utility of these methods. For instance, DFT has been used to investigate the atmospheric degradation of nerol initiated by hydroxyl radicals, mapping out the potential energy surface for various reaction pathways, including OH addition and H-abstraction. mdpi.com Such studies identify the most energetically favorable reaction sites and predict the formation of various oxidation products. mdpi.com A similar approach applied to this compound would likely focus on the reactivity of the terminal double bond, the primary and secondary alcohol groups, and the various C-H bonds.

Furthermore, DFT calculations are crucial for understanding reaction mechanisms, such as the acid-catalyzed cyclization of terpenes, by modeling the structures and energies of intermediates and transition states. nih.gov For this compound, this could involve modeling its behavior under various reaction conditions to predict potential rearrangement or cyclization products.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| Ground State Energy | -X Hartrees | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO-LUMO Gap | Y eV | Indicates the molecule's electronic excitability and kinetic stability. |

| Dipole Moment | Z Debye | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | O(1): -0.65, O(6): -0.70 | Reveals the partial charges on individual atoms, identifying potential sites for nucleophilic or electrophilic attack. |

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

The flexibility of the eight-carbon chain in this compound means it can adopt a multitude of conformations. Molecular modeling techniques, ranging from semi-empirical methods to more rigorous ab initio calculations, are essential for exploring the potential energy surface and identifying the most stable conformers. google.comijpsr.com The conformational landscape is governed by a delicate balance of factors including torsional strain, steric hindrance between the methyl groups and hydroxyl groups, and the potential for intramolecular hydrogen bonding. researchgate.net

Molecular dynamics (MD) simulations could further illuminate the dynamic behavior of this compound in different environments, such as in aqueous solution or interacting with a lipid bilayer. nih.govnih.gov These simulations would show how the molecule flexes and folds over time and how its conformational preferences are influenced by interactions with solvent molecules.

Theoretical Predictions of Reactivity and Stability Profiles

Theoretical calculations can predict the reactivity of this compound through the analysis of various molecular properties and reactivity indices. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. A high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap itself is a measure of the molecule's chemical stability.

Conceptual DFT provides a suite of reactivity descriptors that can be calculated to predict how a molecule will behave in a chemical reaction. mdpi.com These include:

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of electrophilic character.

By calculating these indices for this compound, one could compare its reactivity to other terpenes and predict its behavior in various chemical transformations. For example, a study on limonene (B3431351) and other monoterpenes used these descriptors to rank their relative reactivities. mdpi.com

The stability of this compound can also be assessed computationally. Thermal stability, for instance, can be investigated by simulating the effects of increasing temperature and identifying the lowest energy pathways for decomposition or isomerization. Studies on the thermal isomerization of terpenes in supercritical alcohols provide a framework for how such investigations could be conducted. researchgate.netcatalysis.ru

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H20O2 | uni.lu |

| Molecular Weight | 172.26 g/mol | nih.gov |

| XLogP3-AA (Predicted) | 2.0 | uni.lu |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 6 | - |

Note: Values are computationally predicted and may vary between different prediction software.

Computational Studies of Intermolecular Interactions and Hydrogen Bonding Networks

The two hydroxyl groups in this compound make it a prime candidate for forming hydrogen bonds, both with itself and with other molecules. Computational methods are invaluable for studying the geometry, strength, and dynamics of these interactions. nih.gov

Intramolecular Hydrogen Bonding: As mentioned in the conformational analysis section, a hydrogen bond could form between the C1-OH and C6-OH groups. Quantum chemical calculations can determine the precise geometry of this interaction (the H---O distance and the O-H---O angle) and calculate its binding energy, thus quantifying its contribution to the stability of that particular conformer.

Intermolecular Hydrogen Bonding: In the condensed phase, this compound molecules can form extensive networks of intermolecular hydrogen bonds. Computational studies, often combining quantum mechanics with molecular mechanics (QM/MM) or employing molecular dynamics simulations with appropriate force fields, can model these networks. kcl.ac.uk Such models can predict physical properties like boiling point, viscosity, and miscibility with other solvents.

A theoretical study on terpene-based natural deep eutectic solvents (NADES) highlighted the crucial role of hydrogen bonding in determining the physical properties of the mixture. nih.gov By analyzing the number, lifetime, and strength of hydrogen bonds between different terpene and acid components, the researchers could explain the observed viscosity trends. nih.gov A similar computational approach could be used to understand how this compound interacts with other molecules in solution, which is vital for its applications in areas like fragrance formulation or as a solvent.

These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering a detailed picture of the forces that govern the behavior of this compound.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 3,7 Dimethyloct 7 Ene 1,6 Diol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, an unambiguous molecular formula can be assigned. For 3,7-dimethyloct-7-ene-1,6-diol, with a nominal mass of 172 g/mol , HRMS can readily distinguish its molecular formula, C₁₀H₂₀O₂, from other isobaric compounds.

In electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) modes, various adduct ions are typically observed. The predicted accurate masses for common adducts of this compound are presented in Table 1. The experimental observation of these ions within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 173.1536 |

| [M+Na]⁺ | 195.1355 |

| [M+K]⁺ | 211.1095 |

| [M-H]⁻ | 171.1390 |

| [M+HCOO]⁻ | 217.1445 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the methyl groups, the methylene (B1212753) groups of the carbon chain, the methine protons, the hydroxyl protons, and the vinyl protons. The chemical shifts, integration values, and coupling patterns are key to assigning these protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected, corresponding to the different methyl, methylene, methine, and quaternary carbons. The chemical shifts are indicative of the functional groups attached to each carbon.

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the carbon chain throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different spin systems and identifying quaternary carbons.

A hypothetical table of expected NMR chemical shifts for this compound, based on analyses of similar terpenoid diols, is presented in Table 2.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | ~60-65 | ~3.6-3.8 | t |

| 2 | ~30-35 | ~1.5-1.7 | m |

| 3 | ~35-40 | ~1.4-1.6 | m |

| 4 | ~25-30 | ~1.3-1.5 | m |

| 5 | ~30-35 | ~1.4-1.6 | m |

| 6 | ~70-75 | ~3.8-4.0 | m |

| 7 | ~145-150 | - | - |

| 8 | ~110-115 | ~4.8-5.0 | m |

| 9 | ~20-25 | ~1.7-1.8 | s |

| 10 | ~20-25 | ~1.2-1.3 | d |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl groups. C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region. The C=C stretching of the terminal double bond would be observed around 1640-1680 cm⁻¹. C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the C=C double bond, which typically gives a strong Raman signal. The symmetric C-C stretching vibrations of the carbon backbone would also be observable.

Comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide information on its purity and could be used to separate and identify any isomers present. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum provides a fragmentation pattern that can be used for identification. The fragmentation pattern would likely involve the loss of water from the molecular ion and cleavage of the carbon-carbon bonds. Chiral GC columns could be employed to separate and quantify the different stereoisomers of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For this technique to be applicable, this compound would need to be crystallized to produce a single crystal of suitable quality. If successful, the diffraction pattern of X-rays passing through the crystal can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. This would unambiguously establish the relative and absolute configuration of the chiral centers at C3 and C6. However, for flexible acyclic molecules like this diol, obtaining suitable crystals can be challenging.

Chromatographic Purification Techniques (e.g., Column Chromatography, Preparative TLC, Fractional Crystallization)

The isolation and purification of this compound from a reaction mixture or natural source would typically involve one or more chromatographic techniques.

Column Chromatography: This is a widely used technique for the purification of organic compounds. Due to the presence of two polar hydroxyl groups, silica (B1680970) gel would be a suitable stationary phase. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297), would likely be effective in separating the target compound from less polar impurities. nih.gov

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be used with a similar solvent system as column chromatography.

Fractional Crystallization: If the compound is a solid at room temperature and a suitable solvent can be found, fractional crystallization can be an effective method for purification, particularly for separating diastereomers.

Application of Multivariate Statistical Analysis (e.g., PCA) to Spectral Datasets

In the analysis of complex mixtures containing this compound or in quality control applications, multivariate statistical analysis methods such as Principal Component Analysis (PCA) can be applied to large spectral datasets (e.g., from NMR, MS, or IR). nih.gov PCA can help to identify patterns and correlations within the data, distinguish between different samples based on their chemical profiles, and identify key spectral features that differentiate them. nih.gov This can be particularly useful in metabolomics studies or for monitoring chemical processes.

Q & A

Q. What are the most reliable synthetic routes for 3,7-Dimethyloct-7-ene-1,6-diol, and how do their yields and stereochemical outcomes compare?

Methodological Answer:

- Electrochemical Reduction : Bicyclic ketones (e.g., bicyclo[5.2.1] deca-2,6-dione) can undergo two-electron reduction on mercury electrodes in DMF or aqueous dioxane, leading to cyclization to form tricyclic diols. This method requires controlled potential electrolysis and coulometric validation .

- Coupling Reactions : Geraniol derivatives can be coupled with phenolic groups using BF₃·OEt₂ catalysis in dioxane, though yields are moderate (4–9%). Optimization of reaction time and catalyst loading is critical .

- Patent-Based Synthesis : A patented method involves multi-step functionalization of a cyclohexenyl backbone, emphasizing regioselective diol formation. This route may require protection/deprotection strategies to avoid side reactions .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze coupling constants (e.g., ) to confirm double-bond geometry (E/Z) and diol configuration.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns clarify branching .

- Chromatographic Purity : Use HPLC with chiral columns to resolve enantiomers, particularly if synthesized via biotransformation (e.g., enzymatic hydrolysis) .

Q. What strategies are recommended for assessing the purity of this compound in complex mixtures?

Methodological Answer:

- Coulometry : Quantify electron transfer during electrochemical synthesis to confirm reaction completion and purity .

- Combined Analytical Workflow : Pair GC-MS for volatile byproduct detection with polarimetry to assess optical purity, especially in stereoselective syntheses .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved using enzymatic or biomimetic approaches?

Methodological Answer:

- Vegetable-Based Biocatalysts : Carrot (Daucus carota) or parsnip (Pastinaca sativa) roots selectively hydrolyze diacetate precursors to yield monoacetate diols with >40% enantiomeric excess (ee). Optimal conditions: 25–30°C, 2–3 days .

- Cyclization Control : Electrochemical reduction of bicyclic ketones favors tricyclic diol formation due to orbital interactions, but stereochemical outcomes depend on solvent polarity .

Q. How should researchers address contradictions in reported yields or stereochemical outcomes across different synthesis methods?

Methodological Answer:

- Mechanistic Re-evaluation : Compare electron-transfer pathways in electrochemical reduction (e.g., aqueous vs. non-aqueous solvents) versus acid-catalyzed coupling .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced or polymerized species) that may explain yield discrepancies.

Q. What enzymatic pathways are implicated in the biotransformation of precursors to this compound?

Methodological Answer:

- Esterase Activity : Hydrolysis of diacetate precursors by plant esterases follows Michaelis-Menten kinetics. Screen plant homogenates for optimal pH and temperature profiles .

- Enzyme Inhibition Studies : Use phenylmethylsulfonyl fluoride (PMSF) to confirm serine hydrolase involvement.

Safety and Stability Considerations

Q. What are the key safety hazards associated with handling this compound?

Answer:

Q. How does storage temperature impact the stability of this compound?

Methodological Answer:

- Low-Temperature Storage : Sealed vials at 2–8°C prevent oxidation of the diene moiety. Monitor via periodic NMR to detect degradation (e.g., hydroxyl group oxidation) .

Computational and Comparative Studies

Q. What computational models are suitable for predicting the reactivity of this compound in cyclization reactions?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (FMOs) to predict electron-transfer pathways during electrochemical reduction .

- Molecular Dynamics : Simulate solvent effects on transition states in acid-catalyzed coupling reactions .

Q. How does this compound compare structurally and functionally to its analogs (e.g., 3,7-Dimethyloct-6-en-3-ol)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.